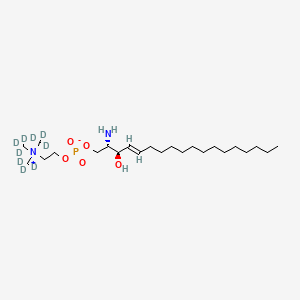

Sphingosylphosphorylcholine-d9

Description

Contextualization of Sphingosylphosphorylcholine (B14255) (SPC) in Lipid Signaling and Metabolism Research

Sphingosylphosphorylcholine (SPC) is a naturally occurring lysosphingolipid, a metabolite of sphingomyelin (B164518), which is a major component of cell membranes. sigmaaldrich.comavantiresearch.com For years, SPC has been recognized as a potent lipid mediator involved in a wide array of cellular processes. nih.gov Research has demonstrated its crucial role in cell growth, differentiation, motility, and calcium signaling. sigmaaldrich.com SPC's involvement has been identified in various tissues and organ systems, including the heart, blood vessels, brain, skin, and the immune system. caymanchem.com

SPC is known to exert its effects through various signaling pathways. It can act as a mitogen, stimulating cell proliferation in different cell types. sigmaaldrich.com Furthermore, under certain conditions, it can function as a pro-inflammatory mediator. caymanchem.com The molecule's amphipathic nature, with both a hydrophobic tail and a hydrophilic head, allows it to interact with cellular membranes and influence signaling cascades. caymanchem.com While initial reports of high-affinity receptors for SPC have been retracted, it is understood that some of its effects are mediated through receptors for the related sphingolipid, sphingosine-1-phosphate (S1P). caymanchem.com The metabolic pathways of sphingolipids are complex and interconnected, with SPC being produced from sphingomyelin and also serving as a potential precursor for other bioactive lipids. sigmaaldrich.comavantiresearch.com Given its diverse biological activities, alterations in SPC levels have been associated with various pathological conditions, making it a key molecule of interest in lipid metabolism research. avantiresearch.comnih.gov

Rationale for Deuterated Analogues in Advanced Biological Investigations

In advanced biological and biomedical research, particularly in the field of quantitative analysis, deuterated analogues of endogenous compounds play a pivotal role. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. fishersci.com The substitution of hydrogen with deuterium in a molecule like SPC to create SPC-d9 results in a compound that is chemically and biologically almost identical to its natural counterpart. fishersci.com This near-identical nature is crucial as it ensures that the deuterated analogue behaves similarly to the endogenous compound during complex biological processes such as extraction from samples and ionization in a mass spectrometer. sigmaaldrich.com

The key difference lies in the mass of the molecule. The presence of deuterium atoms increases the molecular weight of SPC-d9 compared to SPC. This mass difference is readily detectable by mass spectrometry, a highly sensitive analytical technique. sigmaaldrich.com This characteristic allows SPC-d9 to be used as an ideal internal standard in quantitative studies. By adding a known amount of the deuterated standard to a biological sample, researchers can accurately quantify the amount of the naturally occurring, non-deuterated compound. The deuterated standard helps to correct for any variability that might occur during sample preparation and analysis, thereby significantly improving the accuracy and reliability of the quantitative data. avantiresearch.com

Overview of Sphingosylphosphorylcholine-d9's Utility in Quantitative Research Methodologies

The primary utility of this compound in contemporary research lies in its application as an internal standard for quantitative mass spectrometry. This technique, often coupled with liquid chromatography (LC-MS/MS), is the gold standard for lipidomics, the large-scale study of lipids in biological systems. medchemexpress.com

In a typical lipidomics experiment, a complex mixture of lipids is extracted from a biological sample, such as plasma or tissue. To accurately determine the concentration of SPC in this mixture, a precise amount of SPC-d9 is added at the beginning of the sample preparation process. As the sample is processed, both the endogenous SPC and the added SPC-d9 are subjected to the same experimental conditions. When the sample is analyzed by the mass spectrometer, the instrument can distinguish between the two forms based on their mass difference. By comparing the signal intensity of the endogenous SPC to that of the known quantity of SPC-d9, researchers can calculate the exact concentration of SPC in the original sample. medchemexpress.com This method of stable isotope dilution mass spectrometry is essential for obtaining precise and reproducible measurements, which are critical for understanding the subtle changes in lipid metabolism that may be associated with various diseases.

Significance of this compound Research in Systems Biology and Multi-Omics Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. Multi-omics approaches, which involve the simultaneous analysis of different types of biological molecules (e.g., genes, proteins, lipids), are central to systems biology. The accurate quantification of lipids, or lipidomics, is an integral part of these multi-faceted studies.

The use of this compound to enable precise measurement of SPC is highly significant in this context. By providing reliable quantitative data on SPC levels, researchers can integrate this information with other 'omics' datasets, such as genomics, transcriptomics, and proteomics. This integrated approach allows for a more comprehensive understanding of how changes in sphingolipid metabolism are interconnected with alterations in gene expression, protein levels, and other metabolic pathways in both health and disease. For instance, multi-omics studies have been employed to investigate the role of sphingolipids in conditions like Alzheimer's disease and cancer, revealing complex networks of interactions that would be missed by studying a single molecular class in isolation. The ability to obtain robust quantitative data for key lipids like SPC, facilitated by deuterated standards such as SPC-d9, is therefore fundamental to building accurate models of biological systems and identifying potential new biomarkers and therapeutic targets.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H40D9N2O5P | sigmaaldrich.com |

| Molecular Weight | 473.67 | sigmaaldrich.com |

| Synonyms | Lyso-SM-d9 | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

Properties

Molecular Formula |

C23H49N2O5P |

|---|---|

Molecular Weight |

473.7 g/mol |

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |

InChI |

InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23+/m0/s1/i2D3,3D3,4D3 |

InChI Key |

JLVSPVFPBBFMBE-IQSZTMPESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O |

Origin of Product |

United States |

Strategic Synthesis and Preparation Approaches for Sphingosylphosphorylcholine D9 in Research Settings

Deuterium (B1214612) Labeling Strategies for Sphingosylphosphorylcholine (B14255) Precursors

The synthesis of Sphingosylphosphorylcholine-d9 necessitates the initial incorporation of deuterium atoms into its precursor molecules. The primary strategy involves the use of deuterated starting materials in the synthetic pathway. nih.govresearchgate.net Common precursors for the sphingoid base include L-serine and a long-chain fatty acid. researchgate.net

One established method for introducing deuterium into the sphingoid backbone involves a hydrogen-deuterium exchange reaction. nih.gov For instance, deuteration at specific positions can be achieved through reactions catalyzed by agents like ND4Cl in a D2O/tetrahydrofuran mixture. nih.gov Another approach utilizes sodium borodeuteride (NaBD4) for the reduction of a carbonyl group, effectively installing a deuterium atom at a specific carbon position. nih.gov To enhance stereoselectivity during this reduction, reagents such as cerium(III) chloride are often employed. nih.gov

The fatty acid component can also be deuterated prior to its coupling with the sphingoid base precursor. This is often achieved through methods like platinum-catalyzed hydrogen/deuterium (H/D) exchange of the corresponding protiated fatty acid. researchgate.net This allows for the synthesis of sphingosine (B13886) precursors with deuterated chains of varying lengths. researchgate.net These deuterated precursors are then used in subsequent steps to build the final this compound molecule.

Chemoenzymatic and Chemical Synthesis Pathways for this compound

The assembly of this compound from its deuterated precursors can be accomplished through both purely chemical and combined chemoenzymatic methods. nih.govjst.go.jpnih.gov

Chemical Synthesis: A common chemical strategy involves the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.net This reaction couples a deuterated long-chain aldehyde with a phosphoryl-stabilized serine derivative to form the sphingoid base backbone with high E/Z selectivity. researchgate.net Subsequent stereoselective reduction of a ketone intermediate, often guided by the Felkin-Anh model, establishes the correct anti-amino alcohol stereochemistry. researchgate.net The final phosphocholine (B91661) headgroup is then introduced through chemical phosphorylation and coupling reactions.

Chemoenzymatic Synthesis: Chemoenzymatic approaches leverage the high specificity of enzymes to achieve desired transformations with high regioselectivity and stereoselectivity, often under milder reaction conditions than purely chemical methods. nih.gov For instance, enzymes like sphingomyelin (B164518) synthases or phospholipases can be employed in the final steps to attach the phosphocholine headgroup to a deuterated ceramide or sphingosine backbone. jst.go.jpnih.gov This can be particularly advantageous in minimizing the formation of unwanted isomers and simplifying purification processes. nih.gov A modular chemoenzymatic approach, combining the efficiency of chemical synthesis for certain steps and the specificity of biocatalysis for others, can provide a robust route to high-purity deuterated phospholipids (B1166683). nih.gov

Purification and Analytical Quality Control of Synthesized this compound for Research Applications

Following synthesis, rigorous purification and analytical quality control are essential to ensure the suitability of this compound as an internal standard. nih.govpubcompare.ai

Purification: The primary method for purifying the synthesized compound is liquid chromatography. jst.go.jpnih.gov High-performance liquid chromatography (HPLC) with a C18 reversed-phase column is commonly used to separate the target molecule from unreacted precursors, byproducts, and any remaining non-deuterated species. nih.govoup.com The choice of mobile phase, often a gradient of solvents like acetonitrile (B52724), methanol (B129727), and water with additives like formic acid, is optimized to achieve the best separation. oup.comoup.com

Analytical Quality Control: The identity and purity of the final product are confirmed using a combination of analytical techniques.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is the cornerstone for verifying the molecular weight and structure of this compound. pubcompare.airesearchgate.net The mass spectrum will confirm the incorporation of nine deuterium atoms by a corresponding mass shift compared to the unlabeled compound. Fragmentation analysis in MS/MS provides structural confirmation by identifying characteristic daughter ions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, 2H NMR spectroscopy can be used to verify the specific positions of the deuterium labels within the molecule. nih.gov

The table below summarizes the key analytical techniques used for quality control.

| Analytical Technique | Purpose | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Separation from impurities, achieving >99% purity. sigmaaldrich.comsigmaaldrich.com |

| Tandem Mass Spectrometry (MS/MS) | Identity and Structural Confirmation | Verification of molecular weight and deuterium incorporation; fragmentation pattern confirms structure. pubcompare.aiacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Positional Isomer Confirmation | Determination of the specific location of deuterium atoms. nih.gov |

Isotopic Enrichment Verification and Batch Consistency for this compound Preparations

For this compound to function effectively as an internal standard, its isotopic enrichment must be high and consistent across different synthesis batches. pubcompare.aimusechem.com

Isotopic Enrichment Verification: The level of deuterium incorporation is a critical quality parameter. pubcompare.ai Mass spectrometry is the primary tool for determining isotopic purity. pubcompare.ai By analyzing the mass distribution of the molecular ion cluster, the percentage of molecules that contain the desired nine deuterium atoms can be calculated. High-resolution mass spectrometry can provide precise mass measurements to further confirm the elemental composition. The goal is to achieve high isotopic purity with minimal presence of partially deuterated or unlabeled species. pubcompare.ai

Batch Consistency: Ensuring minimal batch-to-batch variation is crucial for the reliability of long-term studies that may utilize standards from different production runs. pubcompare.aimusechem.com This is achieved through stringent adherence to established synthesis and purification protocols. Each new batch must undergo the same rigorous quality control checks as the initial batch. musechem.com Key parameters that are compared between batches include:

Purity: Assessed by HPLC and/or TLC.

Isotopic Enrichment: Determined by mass spectrometry.

Concentration: Accurately determined for preparing standard solutions.

Maintaining consistency in these parameters ensures that the internal standard will behave predictably and provide reliable quantification across different experiments and time points. musechem.com The use of well-characterized stable isotope-labeled standards is essential for validating analytical methods and ensuring the production of consistent and reliable data. musechem.com

Advanced Analytical Methodologies Employing Sphingosylphosphorylcholine D9 As an Internal Standard and Quantitative Probe

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification of Sphingosylphosphorylcholine-d9 and Related Lipid Species

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of sphingolipids from complex biological samples. researchgate.netacs.org In this context, SPC-d9 is essential for the accurate measurement of endogenous sphingosylphosphorylcholine (B14255) and other related lipid species. nist.govnih.gov The use of a stable isotope-labeled internal standard like SPC-d9 is considered the best choice for LC-MS/MS analysis of endogenous molecules because it co-elutes with the analyte and experiences similar ionization and fragmentation, providing the most reliable correction for analytical variability. acs.org These methods are applied to quantify a wide array of sphingolipids, including sphingosine (B13886), ceramides (B1148491), hexosylceramides, and sphingomyelins, from various matrices such as plasma, cells, and tissues. rsc.orgacs.orgcore.ac.uk

Optimization of Chromatographic Separation Parameters for this compound Analysis (e.g., Reverse-Phase, HILIC)

Effective chromatographic separation is critical for resolving target analytes from other matrix components, thereby reducing ion suppression and improving quantification accuracy. Two primary liquid chromatography modes are employed for sphingolipid analysis: reverse-phase (RP) and hydrophilic interaction liquid chromatography (HILIC).

Reverse-Phase (RP) Chromatography: RP-LC, typically using a C18 stationary phase, separates lipids based on their hydrophobicity. acs.org Longer acyl chains and fewer hydroxyl groups result in longer retention times. Optimization of RP-LC methods often involves adjusting the mobile phase composition, such as the proportion of organic solvents like methanol (B129727) or acetonitrile (B52724), and the use of additives like formic acid and ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. sfu.ca For instance, a method for separating 25 key sphingolipids was achieved on a C18 column using a gradient with a high content of 2-propanol in the mobile phase. acs.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as a powerful alternative for separating polar sphingolipids. rsc.orgacs.org It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique provides excellent peak shapes and, crucially, allows for the co-elution of polar analytes like sphingosylphosphorylcholine with their corresponding internal standards. acs.orgcore.ac.uk A rapid HILIC method with a 4.5-minute analysis time was developed using a gradient of acetonitrile and aqueous ammonium formate, demonstrating robustness and excellent precision. rsc.org The choice between RP and HILIC depends on the specific sphingolipid species being targeted, with HILIC often being favored for more polar compounds.

| Parameter | Reverse-Phase (C18) Example | HILIC Example |

|---|---|---|

| Stationary Phase | C18 | Kinetex HILIC |

| Mobile Phase A | Water with 0.2% formic acid and 200 mM ammonium formate | 99:1 acetonitrile:isopropanol |

| Mobile Phase B | Acetonitrile with 0.2% formic acid | 2.5 mM aqueous ammonium acetate (B1210297) in 1:1 acetonitrile:water |

| Flow Rate | 800 µl/min | 0.7 mL/min |

| Column Temperature | 50°C | Not specified |

| Key Advantage | Good separation of a wide range of sphingolipids based on hydrophobicity. acs.org | Excellent peak shape and co-elution for polar analytes and internal standards. rsc.orgresearchgate.net |

Tandem Mass Spectrometry Fragmentation Pathways and Ion Transitions for this compound Detection and Quantification

Tandem mass spectrometry (MS/MS) provides the specificity required for quantification by monitoring a specific fragmentation reaction for each analyte. In positive electrospray ionization (ESI) mode, sphingosylphosphorylcholine (and its d9-labeled standard) typically forms a protonated molecule [M+H]⁺.

During collision-induced dissociation (CID) in the mass spectrometer, this precursor ion fragments in a characteristic manner. The most common and specific fragmentation for sphingosylphosphorylcholine and other phosphocholine-containing lipids is the neutral loss of the sphingoid base and the production of a stable product ion from the phosphocholine (B91661) headgroup at a mass-to-charge ratio (m/z) of 184.1.

For this compound, the precursor ion mass is increased by 9 Da compared to its unlabeled counterpart. The fragmentation, however, still yields the characteristic m/z 184.1 product ion, as the deuterium (B1214612) atoms are located on the acyl chain. nih.govresearchgate.net Alternatively, fragmentation can lead to the loss of the phosphocholine headgroup, resulting in a fragment ion corresponding to the deuterated ceramide backbone. The specific precursor-to-product ion transitions monitored in a Multiple Reaction Monitoring (MRM) experiment provide high selectivity and sensitivity for quantification.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Description |

|---|---|---|---|

| Sphingosylphosphorylcholine (18:1) | 465.3 | 184.1 | Characteristic phosphocholine headgroup fragment. |

| This compound (18:1-d9) | 474.4 | 184.1 | Characteristic phosphocholine headgroup fragment (unlabeled). |

Development and Validation of Robust Quantitative Assays Utilizing this compound

The development of a robust quantitative assay is a multi-step process that culminates in rigorous validation to ensure its reliability. Using a deuterated internal standard like this compound is fundamental to this process. acs.org

Assay Development: This involves optimizing every step of the analytical workflow, from sample preparation and extraction to chromatographic separation and mass spectrometric detection. researchgate.net The goal is to achieve maximum analyte recovery, minimize matrix effects, and ensure high sensitivity and specificity. For example, a high-throughput method was developed using a one-pot extraction protocol in a 96-well plate format, significantly increasing sample throughput while maintaining ruggedness. researchgate.net

Validation: A validated assay has proven performance characteristics. Key validation parameters include:

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. Calibration curves are generated by analyzing samples with known concentrations of the analyte and a fixed concentration of the internal standard.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control samples with known concentrations.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) for intra-day and inter-day replicates.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rsc.orgacs.org

Validated LC-MS/MS methods utilizing deuterated internal standards have demonstrated excellent precision, accuracy, and robustness for the quantification of sphingolipids in various biological contexts. researchgate.netacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Metabolism Studies

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for lipid analysis, though its application to intact sphingosylphosphorylcholine is limited due to the molecule's low volatility and thermal instability. nih.gov Instead, GC-MS is well-suited for analyzing the constituent components of sphingolipids, such as their sphingoid bases and fatty acid chains, after chemical derivatization. nih.govnih.gov

In the context of metabolism studies involving this compound, GC-MS could be employed to trace the fate of the deuterated sphingoid base after the hydrolysis of the parent molecule. The analytical process typically involves:

Hydrolysis: The sphingolipid sample is hydrolyzed (e.g., using acid) to break the amide and phosphodiester bonds, releasing the free sphingoid base and fatty acid.

Derivatization: The resulting free base is then chemically modified, often by trimethylsilylation, to increase its volatility and thermal stability, making it amenable to GC analysis. nih.gov

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the different derivatized bases, and the mass spectrometer detects them, allowing for identification and quantification based on their specific retention times and mass spectra. nih.govcore.ac.uk

By using a d9-labeled sphingoid base precursor, researchers can track its incorporation into and turnover from various sphingolipid pools, providing insights into metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment of this compound for Research Use

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation and purity assessment of chemical compounds, including isotopically labeled standards like this compound. nih.govrsc.org While mass spectrometry provides information on mass-to-charge ratio and fragmentation, NMR provides detailed information about the chemical environment of each atom in the molecule.

Structural Confirmation: High-resolution ¹H and ¹³C NMR spectra are used to confirm the molecular structure. core.ac.uk Specific resonances (chemical shifts) and coupling patterns in the ¹H NMR spectrum can be assigned to the protons in the sphingoid backbone, the acyl chain, and the phosphocholine headgroup, confirming their connectivity and stereochemistry. rsc.org For this compound, the absence of signals from the deuterated positions in the ¹H spectrum, coupled with the expected signals in a ²H NMR spectrum, would confirm the location of the isotopic label. Techniques like ³¹P NMR are also highly specific for confirming the presence and chemical environment of the phosphate (B84403) group. nih.govrsc.org

Purity Assessment: Quantitative ¹H NMR (qNMR) is an established method for determining the purity of a compound without the need for a specific reference standard of the same compound. acs.org By integrating the signals of the analyte against a certified reference material of known concentration and purity, the absolute purity of the this compound standard can be determined. This ensures that the standard used for quantitative mass spectrometry is of high and known quality, which is critical for the accuracy of the resulting data. acs.org The NMR spectrum can also readily identify the presence of residual solvents or other impurities.

Advanced Sample Preparation Protocols for this compound in Complex Biological Matrices

The accurate quantification of sphingolipids from complex biological matrices like plasma, serum, or cell lysates requires efficient and reproducible sample preparation to extract the lipids of interest while removing interfering substances such as proteins and salts. researchgate.net this compound, as an internal standard, is added at the very beginning of this process to account for any loss of analyte during the extraction and cleanup steps. rsc.org

Several advanced protocols are commonly used:

Protein Precipitation (PPT): This is a simple and common first step where a large excess of organic solvent, typically cold methanol or acetonitrile, is added to the sample (e.g., plasma). This denatures and precipitates the majority of proteins, which are then removed by centrifugation. The supernatant, containing the solubilized lipids, is collected for further processing.

Liquid-Liquid Extraction (LLE): LLE methods partition lipids into an organic phase, separating them from water-soluble components. The classic Folch and Bligh-Dyer methods use a chloroform (B151607)/methanol/water mixture to create a biphasic system, with lipids migrating to the lower chloroform layer. Modified LLE procedures, such as butanolic extraction, have been developed specifically for more polar sphingolipids like sphingosylphosphorylcholine. rsc.org

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than simple precipitation or LLE. After an initial extraction, the lipid-containing supernatant is passed through a cartridge packed with a solid sorbent. Depending on the sorbent (e.g., C18 for reverse-phase, aminopropyl, or mixed-mode cation exchange), different classes of lipids can be selectively retained and then eluted with specific solvents, effectively removing contaminants and concentrating the analytes.

One-Pot Extraction: To improve throughput, single-phase "one-pot" extraction methods have been developed. These protocols use a specific mixture of organic solvents (e.g., ethanol, methyl-tert-butyl ether (MTBE), and dichloromethane (B109758) (DCM)) that allows for protein precipitation and lipid extraction to occur in a single step within a 96-well plate format, making it suitable for high-throughput clinical research. researchgate.net

Often, these techniques are combined. For example, an initial protein precipitation might be followed by SPE for further purification before LC-MS/MS analysis.

Lipid Extraction Techniques Utilizing this compound as an Internal Standard

The primary goal of lipid extraction is to efficiently isolate lipids from complex biological matrices like plasma, tissues, or cells while minimizing analyte loss and contamination. researchgate.net The use of an internal standard (IS) from the very beginning of the sample preparation process is a fundamental practice for quantitative accuracy. google.com this compound is added to the biological sample prior to the extraction procedure to account for the recovery of the endogenous, non-labeled analyte. researchgate.netgoogle.com Since the deuterated standard is chemically identical to its endogenous counterpart, it is assumed to behave similarly throughout the extraction, separation, and detection steps. google.com Any loss of the native analyte during the multi-step sample preparation will be mirrored by a proportional loss of the internal standard, allowing for reliable correction and quantification.

Several lipid extraction methods are commonly employed in lipidomics, each compatible with the use of SPC-d9 as an internal standard.

Liquid-Liquid Extraction (LLE): This is the most traditional approach for lipid extraction.

Folch Method: This classic method uses a chloroform:methanol (2:1, v/v) solvent system to extract lipids from a sample homogenate. upce.cz After adding water or an aqueous buffer, the mixture separates into two phases. The lower chloroform phase, containing the lipids, is collected. nih.gov

Bligh & Dyer Method: A modification of the Folch method, this procedure uses a different ratio of chloroform:methanol:water (1:2:0.8, v/v/v) to create a single-phase system for initial extraction. researchgate.net Subsequent addition of chloroform and water induces phase separation, with lipids partitioning into the lower chloroform layer. nih.gov

Matyash (MTBE) Method: This method utilizes methyl-tert-butyl ether (MTBE) and methanol. nih.govnih.gov A key advantage is that the lipid-containing organic phase is the upper layer, which is easier and safer to collect than the lower chloroform layer in Folch-type extractions. nih.gov

Solid-Phase Extraction (SPE): SPE is often used as a cleanup or fractionation step after an initial LLE. mdpi.comresearchgate.net It offers greater selectivity compared to LLE and can isolate specific lipid classes. mdpi.comcaymanchem.com For instance, aminopropyl-bonded silica (B1680970) cartridges can be used to separate neutral lipids, free fatty acids, and phospholipids (B1166683). researchgate.net Even when SPE is employed, the initial addition of SPC-d9 during the primary LLE ensures that any losses during both extraction and subsequent SPE fractionation are accounted for.

The choice of extraction method depends on the specific lipid classes of interest and the sample matrix. Regardless of the technique, spiking the sample with a known quantity of this compound at the outset is a critical step for achieving reliable quantification. researchgate.net

| Extraction Method | Solvent System | Key Principle | Role of Internal Standard (IS) |

|---|---|---|---|

| Folch (LLE) | Chloroform/Methanol (2:1) | Two-phase extraction where lipids partition into the lower chloroform layer after the addition of an aqueous solution. upce.cznih.gov | Added before extraction to mimic the analyte's behavior and correct for losses during phase separation and handling. researchgate.netgoogle.com |

| Bligh & Dyer (LLE) | Chloroform/Methanol/Water | A modified LLE creating a single phase for extraction, followed by phase separation. researchgate.netnih.gov | |

| Matyash (MTBE) (LLE) | Methyl-tert-butyl ether/Methanol | Safer alternative to chloroform-based methods; the lipid-containing organic phase forms the upper layer. nih.govnih.gov | |

| Solid-Phase Extraction (SPE) | Varies (e.g., aminopropyl columns) | Used for sample cleanup and fractionation of lipid classes based on polarity after an initial extraction. mdpi.comresearchgate.net | IS added during initial LLE accounts for recovery through the entire workflow, including the SPE step. |

Matrix Effects, Ion Suppression, and Compensation Strategies in this compound Quantification

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components within a sample other than the analyte of interest. longdom.org In lipidomics, biological matrices such as plasma or tissue extracts are incredibly complex, containing high concentrations of various molecules like salts, proteins, and, most notably, other lipids (e.g., phospholipids). sigmaaldrich.comnih.gov

Matrix effects occur when these co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal. longdom.orgnih.govIon suppression is the more common phenomenon and represents a significant challenge in quantitative bioanalysis. sigmaaldrich.comchromatographyonline.com It happens when matrix components compete with the analyte for the available charge during the electrospray ionization (ESI) process or alter the physical properties (e.g., viscosity, surface tension) of the droplets, hindering the analyte's transfer into the gas phase. nih.gov This results in a reduced ion signal for the analyte, leading to poor accuracy, precision, and sensitivity, without this being apparent from the chromatogram alone. sigmaaldrich.comnih.gov

The most effective strategy to compensate for matrix effects and ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. longdom.orgnih.gov The key principles for this compensation are:

Co-elution: The SIL-IS is designed to have nearly identical chromatographic behavior to the endogenous analyte. This ensures that both the analyte and the standard elute from the LC column at the same time and are introduced into the ion source simultaneously. nih.gov

Identical Ionization Behavior: Because SPC-d9 is chemically identical to native sphingosylphosphorylcholine, it is assumed to experience the same degree of ion suppression or enhancement from co-eluting matrix components. wikipedia.org

Ratio-Based Quantification: Quantification is based on the ratio of the peak area of the analyte to the peak area of the known concentration of the internal standard. longdom.org Since both signals are suppressed or enhanced to the same extent, the ratio remains constant and accurately reflects the true concentration of the analyte. nih.gov

For this strategy to be effective, it is crucial that the internal standard does not interfere with the analyte's signal and is chromatographically separated from other potential interferences. nih.gov The use of deuterated standards like SPC-d9 is ideal because the mass difference ensures they can be distinguished by the mass spectrometer, while their chemical and physical properties remain virtually unchanged. google.com

| Challenge | Description | Impact on Quantification | Compensation with this compound |

|---|---|---|---|

| Matrix Effect | Interference from all other sample components (salts, proteins, other lipids) on analyte ionization. longdom.org | Leads to inaccurate and imprecise measurements due to signal alteration. | By co-eluting with the native analyte, SPC-d9 experiences the same signal interference. The analyte/IS ratio remains stable, correcting for the effect. longdom.orgwikipedia.org |

| Ion Suppression | A specific matrix effect where co-eluting compounds reduce the ionization efficiency of the analyte, decreasing its MS signal. sigmaaldrich.comchromatographyonline.com | Underestimation of the analyte concentration, poor sensitivity, and reduced assay reproducibility. nih.gov |

Applications of Sphingosylphosphorylcholine D9 in Quantitative Lipidomics and Metabolomics Investigations

Absolute Quantification of Endogenous Sphingosylphosphorylcholine (B14255) Species Using Sphingosylphosphorylcholine-d9 as an Internal Standard

The primary application of this compound is as an internal standard for the absolute quantification of endogenous sphingosylphosphorylcholine (SPC) and other related sphingolipids. caymanchem.comresearchgate.net In mass spectrometry-based lipidomics, the inclusion of a known amount of a stable isotope-labeled internal standard is crucial for correcting variations that can occur during sample preparation, extraction, and analysis. nih.gov

The process involves adding a precise amount of SPC-d9 to a biological sample (e.g., plasma, serum, tissue homogenate) prior to lipid extraction. nih.govutah.edu Because SPC-d9 is chemically identical to endogenous SPC, it experiences similar extraction efficiencies and ionization responses in the mass spectrometer. nih.gov By comparing the signal intensity of the endogenous analyte to that of the known concentration of the SPC-d9 internal standard, researchers can accurately calculate the absolute concentration of the endogenous SPC species. nih.govnih.gov

This method has been successfully employed in various studies. For instance, in the development of high-throughput one-pot extraction protocols for quantitative LC-MS/MS analysis of phospholipids (B1166683) in serum, 18:1-d9 SM (a form of SPC-d9) was used as an internal standard to quantify sphingomyelins. nih.govavantiresearch.com The use of deuterated standards like SPC-d9 is a cornerstone of quantitative lipid analysis, enabling the determination of precise molar amounts of individual lipid species in a sample. mpi-cbg.de

Table 1: Example of Internal Standards Used in Quantitative Lipidomics

| Internal Standard | Endogenous Analyte Class | Application |

| This compound | Sphingosylcholines | Absolute quantification of SPC in plasma and tissues. caymanchem.comgoogle.com |

| N-oleoyl(d9)-D-erythro-sphingosylphosphorylcholine | Sphingomyelins | Quantification of sphingomyelin (B164518) species in serum. nih.govsigmaaldrich.com |

| d9-Carnitine | Acylcarnitines | Internal standard for carnitine and its esters. utah.edu |

| Cholesterol-d6 | Sterols | Quantification of cholesterol. mpi-cbg.de |

Relative Quantification and Comprehensive Profiling of Sphingolipid Classes with this compound Inclusion

Beyond absolute quantification of its direct counterpart, SPC-d9 is also utilized for the relative quantification and comprehensive profiling of the broader class of sphingolipids. researchgate.net While ideally, a unique internal standard should be used for each analyte, in large-scale lipidomics studies, this is often impractical. Therefore, a representative internal standard like SPC-d9 can be used to normalize the signals of other structurally similar sphingolipids, such as ceramides (B1148491), sphingosines, and other sphingomyelins. researchgate.netacs.org

This approach assumes that the ionization efficiency and analytical behavior of other sphingolipids are comparable to that of SPC-d9. While this introduces a degree of approximation compared to absolute quantification with individual standards, it allows for reliable relative comparisons of lipid levels across different samples or experimental conditions. otsuka.co.jp This is particularly valuable in discovery-based lipidomics, where the goal is to identify changes in lipid profiles associated with a particular disease state or treatment. jci.org

For instance, a study profiling lipids in prion-infected mice utilized a comprehensive approach where changes in various lipid classes, including sphingolipids, were assessed relative to internal standards to identify potential biomarkers. nih.gov The inclusion of SPC-d9 helps to account for sample-to-sample variability, thereby enhancing the statistical power to detect meaningful biological changes in the sphingolipidome. nih.gov

Metabolic Flux Analysis and Stable Isotope Tracing Studies Employing this compound

Metabolic flux analysis using stable isotope tracers is a powerful technique to investigate the dynamic changes in metabolic pathways. nih.govnih.gov While SPC-d9 itself is typically used as a non-metabolized internal standard, the principles of stable isotope tracing are central to understanding its application context. In these studies, cells or organisms are supplied with a substrate labeled with a stable isotope (e.g., ¹³C-glucose or ¹⁵N-glutamine). nih.govspringernature.com The labeled atoms are then incorporated into downstream metabolites, and their distribution can be tracked by mass spectrometry. springernature.comcreative-proteomics.com

In this context, SPC-d9 serves as a crucial anchor for quantification. While the labeled substrates trace the metabolic pathways, SPC-d9 provides the necessary internal standard to accurately quantify the newly synthesized, labeled sphingolipids against the backdrop of the entire lipid pool. biorxiv.org This allows researchers to determine the rates of synthesis and turnover of specific sphingolipid species, providing a dynamic view of lipid metabolism that cannot be obtained from static concentration measurements alone. nih.govbiorxiv.org

For example, a study investigating β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma used stable isotope tracing to measure phospholipid flux. biorxiv.org Although this specific study focused on phospholipids, a similar methodology employing labeled sphingolipid precursors and SPC-d9 as an internal standard would enable the detailed analysis of sphingolipid metabolic flux in various biological systems.

Integration of this compound Derived Data in Large-Scale Lipidomics Datasets

The use of SPC-d9 as an internal standard is fundamental for the generation of high-quality, reproducible data that can be integrated into large-scale lipidomics datasets. jci.orgnih.gov In large cohort studies or systems biology approaches, where hundreds or thousands of samples are analyzed, maintaining analytical consistency is a major challenge. The systematic inclusion of internal standards like SPC-d9 across all samples and batches is essential for data normalization and harmonization. mpi-cbg.denih.gov

This normalization allows for the meaningful comparison of lipid profiles obtained from different analytical runs, different laboratories, and even different patient cohorts. The resulting standardized data can then be compiled into large datasets for meta-analysis, enabling the identification of robust lipid biomarkers and the elucidation of complex lipid-mediated disease mechanisms. jci.orgnih.gov

A study on large-scale human skin lipidomics, for instance, relied on deuterated internal standards to absolutely quantify lipids from over 268 samples, demonstrating the feasibility and importance of this approach in large-scale studies. mpi-cbg.de Similarly, research identifying associations between plasma sphingolipids and Type 2 Diabetes Mellitus incidence involved the lipidomic evaluation of over 2,300 individuals, a feat made possible through rigorous quantitative methods employing internal standards. jci.org

Methodological Innovations in High-Throughput Lipid Analysis Benefiting from this compound as an Internal Standard

The demand for analyzing large numbers of samples in clinical and biological research has driven significant innovations in high-throughput lipid analysis. nih.gov SPC-d9 and other deuterated lipid standards are at the heart of these advancements. Automated lipid extraction platforms and rapid liquid chromatography-mass spectrometry (LC-MS) methods rely on the "spike-in" of internal standards at the very beginning of the workflow to ensure quantitative accuracy throughout the automated process. nih.govnih.gov

For example, the development of a four-dimensional trapped ion mobility spectrometry lipidomics platform for high-throughput clinical profiling utilizes a suite of internal standards, including deuterated sphingolipids, to achieve reproducible quantification of hundreds of lipids in a short timeframe. nih.gov Another innovation is the development of "one-pot" extraction protocols in 96-well formats, which significantly reduce sample preparation time and are designed for seamless integration with high-throughput LC-MS/MS analysis, all while depending on internal standards like 18:1-d9 SM for accurate quantification. nih.gov

These methodological improvements, underpinned by the reliability of internal standards like SPC-d9, are enabling the application of lipidomics on a scale that was previously unimaginable, paving the way for personalized medicine and a deeper understanding of lipid metabolism in health and disease. nih.govarxiv.org

Mechanistic Dissection of Cellular and Subcellular Processes Using Sphingosylphosphorylcholine D9 As a Probe

Investigation of Sphingosylphosphorylcholine (B14255) Transport and Cellular Uptake Mechanisms with Deuterated Analogues

The use of deuterated analogues like Sphingosylphosphorylcholine-d9 is pivotal for quantitatively dissecting the mechanisms of cellular entry and transport. While fluorescently labeled SPC has been used to visualize uptake, SPC-d9 allows for precise quantification and differentiation from the cell's own SPC using mass spectrometry (MS).

Studies using fluorescently-tagged SPC have shown that its cellular uptake can occur via endocytosis. mdpi.com For instance, in human coronary artery smooth muscle cells, nitrobenzoxadiazole (NBD)-labeled SPC was observed to be taken into the cell through endosomes. mdpi.comresearchgate.net The process is time-dependent, with increasing cellular fluorescence observed over periods ranging from 5 to 60 minutes. researchgate.net

Employing a deuterated analogue like SPC-d9 in similar experiments would allow researchers to move beyond visualization to precise quantification. By applying SPC-d9 to cell cultures and analyzing cell lysates at various time points with liquid chromatography-mass spectrometry (LC-MS), the exact amount of internalized SPC-d9 can be determined. This approach helps to distinguish the exogenously supplied lipid from the pre-existing endogenous pool.

Furthermore, techniques like mass spectrometry imaging (MSI) can leverage deuterated tracers to provide spatial information on transport. nih.govnih.gov By applying SPC-d9 to tissue sections or cell cultures, MSI can map the distribution of the deuterated lipid as it crosses the plasma membrane and begins to accumulate within the cell, offering insights into the localization of transport machinery. nih.govpnnl.gov This methodology is crucial for understanding how cells absorb and distribute signaling lipids from their environment.

Elucidation of Intracellular Trafficking Pathways of Sphingosylphosphorylcholine Using this compound

Once inside the cell, sphingolipids are sorted and transported to various organelles to participate in signaling or for metabolic processing. nih.govuvm.edu Using SPC-d9 as a tracer allows for the precise mapping of these intracellular trafficking routes. The general pathways for sphingolipid metabolism begin in the endoplasmic reticulum (ER) and continue in the Golgi apparatus, with degradation occurring in lysosomes. nih.gov

Research on analogous deuterated sphingolipids provides a clear blueprint for how SPC-d9 can be used. For example, studies using deuterated sphingomyelin (B164518) (SM-d9) in breast cancer cells revealed that after uptake, SM-d9 and its metabolic product, ceramide-d9, were predominantly trafficked to the mitochondria. biorxiv.orgbiorxiv.org Similarly, experiments with deuterium-labeled sphinganine (B43673) have been used to investigate the transport of lipids from the ER to the Golgi apparatus. jst.go.jp

By applying SPC-d9 to cells and then performing subcellular fractionation, researchers can isolate different organelles (e.g., mitochondria, ER, Golgi, lysosomes) and use LC-MS/MS to quantify the amount of the deuterated probe in each fraction. This would reveal the primary destinations of SPC within the cell and the kinetics of its movement between compartments. This approach provides a dynamic view of how cells handle and compartmentalize this specific signaling lipid, which is critical for understanding its localized functions.

Enzymatic Biotransformation Studies of this compound in Experimental Models (e.g., Hydrolysis, Phosphorylation)

This compound is an invaluable tool for studying the enzymatic pathways that metabolize SPC. Because the deuterium (B1214612) label does not typically alter the chemical reactivity, SPC-d9 is processed by the same enzymes as its endogenous counterpart, but the resulting deuterated products can be clearly identified and quantified by mass spectrometry. nih.gov

The metabolic network of sphingolipids is highly interconnected. nih.gov Key enzymatic transformations for SPC include hydrolysis and phosphorylation.

Hydrolysis: SPC can be hydrolyzed by the enzyme autotaxin to produce sphingosine-1-phosphate (S1P), another potent signaling lipid. mdpi.com When studying this with SPC-d9, the resulting product would be S1P-d9, allowing researchers to measure the rate of this specific conversion without interference from the cell's endogenous S1P production.

Phosphorylation and other modifications: Sphingoid bases can be phosphorylated by sphingosine (B13886) kinases. jst.go.jp Studies using deuterated sphingosine (SPH-d9) have shown its conversion to sphingosine-1-phosphate-d9 (S1P-d9), as well as its acylation by ceramide synthases to form various deuterated ceramides (B1148491) (Cer-d9), which are then further metabolized to deuterated sphingomyelins (SM-d9). nih.gov While SPC is already phosphorylated at the choline (B1196258) head, its sphingoid backbone can undergo various enzymatic modifications. Using SPC-d9 allows for the unambiguous identification of novel metabolites derived from exogenously supplied SPC.

The table below summarizes the expected biotransformation of SPC-d9 based on known sphingolipid metabolic pathways.

| Enzyme | Substrate | Reaction | Product | Significance |

| Autotaxin | This compound | Hydrolysis | Sphingosine-1-phosphate-d9 | Traces the conversion of SPC to the potent signaling molecule S1P. mdpi.com |

| Ceramide Synthases (CerS) | Sphingosine-d9 (from SPC-d9 hydrolysis) + Fatty Acyl-CoA | N-acylation | Dihydroceramide-d9 / Ceramide-d9 | Tracks entry into the ceramide pool, a central hub of sphingolipid metabolism. nih.govnih.gov |

| Sphingosine Kinase (SKase) | Sphingosine-d9 (from SPC-d9 hydrolysis) | Phosphorylation | Sphingosine-1-phosphate-d9 | Measures the rate of S1P generation from SPC-derived sphingosine. jst.go.jp |

This table is illustrative of the metabolic potential and is based on the known enzymatic processing of analogous sphingolipids.

Receptor Binding and Activation Profiling Utilizing this compound as a Ligand or Tracer

SPC exerts many of its biological effects by acting as a ligand for specific G-protein-coupled receptors (GPCRs). nih.gov Identified receptors for SPC include OGR1, GPR4, and GPR12. nih.govjneurosci.orgnih.gov These receptors, upon binding SPC, can trigger various downstream signaling cascades, such as transient increases in intracellular calcium and the activation of MAP kinases. nih.govnih.gov

While traditional binding assays often use radiolabeled or fluorescently labeled ligands, SPC-d9 offers a stable, non-radioactive alternative for use in mass spectrometry-based assays. caymanchem.com As a tracer, SPC-d9 can be used in competitive binding experiments where it competes with unlabeled SPC for receptor binding sites. After incubation, the amount of bound SPC-d9 can be quantified by LC-MS/MS, allowing for the determination of binding affinities (Kd).

The key advantage of using a deuterated tracer is the ability to track the fate of the ligand after the binding event. For example, researchers can quantify receptor internalization induced by SPC-d9 or trace the downstream metabolic products that arise after receptor activation. nih.gov This provides a more complete picture of the entire signaling event, from receptor engagement to downstream consequences.

The table below summarizes the known receptor interactions for SPC, which would be the targets for studies utilizing SPC-d9.

| Receptor | Cell Type (in study) | Binding Affinity (Kd) | Downstream Effects |

| OGR1 | Transfected HEK293 cells | ~33.3 nM | Increased intracellular calcium, MAP kinase activation, receptor internalization. nih.gov |

| GPR4 | Transfected CHO and MCF10A cells | ~36 nM | Increased intracellular calcium, serum response element activation, chemotaxis. nih.gov |

| GPR12 | Transfected CHO cells | Nanomolar range | Increased intracellular calcium (high-affinity, stereospecific binding). jneurosci.org |

Note: The binding affinities were determined using non-deuterated SPC but are the basis for assays where SPC-d9 would be used as a tracer.

Exploring Interactions of this compound with Lipid Microdomains and Membrane Organization

The plasma membrane is not a uniform sea of lipids; it contains specialized, highly organized regions known as lipid microdomains or "rafts". nih.gov These domains are enriched in cholesterol and sphingolipids, like sphingomyelin, and serve as platforms for signal transduction. nih.govscbt.com As a sphingolipid, SPC is expected to interact with and potentially influence the organization of these microdomains. scbt.com

SPC-d9 is an ideal probe for studying these interactions because its biophysical behavior is virtually identical to that of native SPC. It will partition into membrane domains in the same manner, but its deuterium-labeled tail acts as a beacon for advanced analytical techniques.

Solid-State NMR: Studies using deuterium-labeled phospholipids (B1166683) have provided detailed insights into membrane structure and dynamics. frontiersin.org By incorporating SPC-d9 into model membranes (liposomes) containing other key lipids like cholesterol and phosphatidylcholine, deuterium solid-state NMR can be used to measure the specific effects of SPC on the order and dynamics of the lipid acyl chains within its vicinity. This can reveal how SPC influences membrane fluidity and the packing of neighboring lipids. frontiersin.org

Mass Spectrometry Imaging (MSI): Techniques like time-of-flight secondary ion mass spectrometry (TOF-SIMS) can visualize the lateral distribution of specific lipids in model membranes with high spatial resolution. nih.gov In a ternary membrane system mimicking a cell membrane, SPC-d9 could be imaged to determine if it co-localizes with cholesterol-rich domains, providing direct evidence of its partitioning into lipid rafts. Studies have shown that acyl chain saturation is a dominant factor for the co-localization of sphingomyelin with cholesterol. nih.gov

Membrane Fluidity: The incorporation of sphingolipids can alter the physical properties of the membrane. An excess of sphingomyelin, for instance, is known to decrease membrane fluidity. caymanchem.com By introducing SPC-d9 and using biophysical techniques like fluorescence recovery after photobleaching (FRAP) with fluorescent probes, one could assess how SPC accumulation affects the lateral diffusion of lipids and proteins within the membrane. nih.gov

Through these methods, SPC-d9 allows researchers to directly observe the behavior of SPC within the complex and dynamic environment of the cell membrane, linking its physical location to its functional role in organizing signaling platforms.

Insights from Sphingosylphosphorylcholine D9 Research into Biological Pathways and Functional Roles of Sphingosylphosphorylcholine

Sphingosylphosphorylcholine-d9 in the Study of Cell Proliferation, Differentiation, and Apoptosis Regulatory Networks

The accurate measurement of sphingolipids, facilitated by the use of deuterated standards like SPC-d9, is crucial for understanding their role in cell fate decisions. nih.govnih.gov Sphingosylphosphorylcholine (B14255) (SPC) has been identified as a significant regulator of cell proliferation, differentiation, and apoptosis, although its effects can be highly dependent on the cell type. sigmaaldrich.commdpi.comasm.org

Research has shown that SPC can inhibit proliferation in many types of cancer cells. mdpi.com For instance, it induces apoptosis in MDA-MB-231 breast cancer cells and hormone-refractory prostate cancer cells (DU 145 and PC3). mdpi.com In thyroid FRO cancer cells, SPC exhibits antiproliferative effects by causing cell cycle arrest in the G2/M phase. dntb.gov.uaresearchgate.net Conversely, in Swiss 3T3 fibroblasts, SPC promotes DNA synthesis and cell proliferation. mdpi.com Studies utilizing deuterated internal standards have helped to clarify the complex sphingolipid profiles in such conditions. For example, analyses of plasma from prostate cancer patients, which used deuterated sphingomyelin (B164518) standards for quantification, revealed alterations in choline-phospholipids. caymanchem.comnih.gov

SPC's role extends to cell differentiation. It has been shown to be involved in processes such as the differentiation of human mesenchymal stem cells and the regulation of monocytic cell differentiation into macrophages. mdpi.comjst.go.jp Furthermore, SPC is a key signaling molecule in apoptosis, a regulated process of programmed cell death essential for tissue homeostasis. asm.orgnih.govnih.gov The apoptotic process involves a cascade of events, including the activation of caspases and changes in mitochondrial membrane permeability, which can be influenced by sphingolipids like SPC. nih.govahajournals.org The use of SPC-d9 and other deuterated lipid standards in lipidomic analyses enables researchers to precisely track the changes in endogenous SPC levels during these critical cellular events, linking the lipid's concentration to specific cellular outcomes. nih.govnih.gov

| Cell Type | Effect of Sphingosylphosphorylcholine (SPC) | Implicated Pathway/Mechanism |

| MDA-MB-231 (Breast Cancer) | Induces apoptosis and autophagy | Activation of JNK and inhibition of Akt/p38 signaling. mdpi.com |

| DU 145, PC3 (Prostate Cancer) | Induces apoptosis | Increase in intracellular Ca2+. mdpi.com |

| FRO (Thyroid Cancer) | Antiproliferative, G2/M cell cycle arrest | Regulation of cell cycle proteins. dntb.gov.ua |

| PANC-1 (Pancreatic Cancer) | Inhibits cell cycle progression | G1/S phase inhibition. nih.gov |

| Swiss 3T3 (Fibroblasts) | Promotes proliferation and DNA synthesis | G1/S phase progression. mdpi.comnih.gov |

| Human B Cells | Inhibits differentiation into plasma cells | Mediated by S1PR3, downregulation of IRF4 and Blimp 1. nih.gov |

Modulatory Effects of this compound on Cellular Migration and Invasion Dynamics in Experimental Systems

The metastatic spread of cancer cells involves complex processes of migration and invasion, which are influenced by signaling lipids in the tumor microenvironment. nih.gov Sphingosylphosphorylcholine (SPC) has been identified as a modulator of these dynamics. The ability to accurately quantify SPC in experimental systems, often accomplished using SPC-d9 as an internal standard, is vital for understanding its contribution to cancer progression.

In certain cancer cells, SPC has been shown to enhance migration and invasion. For example, in A549 lung cancer cells, SPC induces the expression of YdjC chitooligosaccharide deacetylase homologue (YDJC). nih.gov This, in turn, leads to the phosphorylation and reorganization of keratin (B1170402) 8 (K8), ultimately promoting increased cellular migration and invasion. nih.gov

However, the effect of SPC is not uniform across all cell types. In other contexts, SPC has been reported to inhibit the migration of various cancer cells. researchgate.net This highlights the context-dependent nature of SPC signaling. Research into triple-negative breast cancer has utilized deuterated sphingomyelin (a precursor to SPC) to trace the metabolic fate of these lipids. biorxiv.org Such tracer studies revealed that extracellular sphingomyelin is taken up by cancer cells and metabolized, influencing the composition of extracellular vesicles that play a role in intercellular communication and potentially metastasis. biorxiv.org These sophisticated experimental designs, reliant on deuterated lipids like SPC-d9, are essential for dissecting the nuanced role of SPC signaling in the complex processes of cell migration and invasion.

| Cell Line | Effect of Sphingosylphosphorylcholine (SPC) | Mechanism |

| A549 (Lung Cancer) | Enhanced migration and invasion | Induction of YDJC expression, leading to K8 phosphorylation and reorganization. nih.gov |

| Various Cancer Cells | Inhibition of migration | Cell-specific signaling pathways. researchgate.net |

This compound as a Tool in Examining Inflammation and Immune Response Pathways in Cellular and Animal Models

Sphingosylphosphorylcholine (SPC) is a significant modulator of inflammation and immune responses. sigmaaldrich.comasm.orgnih.gov The use of SPC-d9 as an internal standard in quantitative analyses allows researchers to accurately measure fluctuations in SPC levels during inflammatory processes and immune cell activity, providing critical insights into its function. nih.gov

SPC is known to be released from platelets and its levels are elevated in certain disease states associated with inflammation. mdpi.comnih.gov It exerts its effects by acting as a ligand for several G protein-coupled receptors (GPCRs), including S1P and LPA receptors, which are pivotal in immune signaling. nih.gov

A key area of investigation has been SPC's role in immune cell differentiation and function. A recent study demonstrated that SPC strongly inhibits the differentiation of B cells into antibody-secreting plasma cells, a crucial step in the adaptive immune response. nih.gov This effect was shown to be mediated through the S1P receptor 3 (S1PR3). nih.gov In an experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics human multiple sclerosis, administration of SPC led to a significant reduction in disease severity. nih.gov This therapeutic effect was associated with a marked decrease in plasma cell generation within the central nervous system, underscoring SPC's potential as a regulator of neuro-inflammation. nih.gov Such studies rely on the ability to monitor lipid signaling molecules accurately, a task for which tools like SPC-d9 are indispensable.

| System/Model | Finding | Implication |

| In vitro B cell culture | SPC inhibits differentiation into plasma cells and reduces antibody production. | SPC regulates adaptive immunity. nih.gov |

| EAE Mouse Model | SPC administration ameliorated disease symptoms and reduced immune cell infiltration in the spinal cord. | SPC has therapeutic potential for autoimmune diseases like multiple sclerosis. nih.gov |

| Peritoneal Macrophages | Extracellular acidification inhibits proinflammatory cytokine production, a process involving proton-sensing GPCRs that can be antagonized by SPC. | SPC can modulate the inflammatory response of macrophages. jst.go.jp |

Role of this compound in Cardiovascular and Metabolic Homeostasis Studies (in experimental models)

Sphingosylphosphorylcholine (SPC) is increasingly recognized for its multifaceted role in the cardiovascular and metabolic systems. mdpi.comnih.gov As a component of high-density lipoprotein (HDL) particles, SPC is integral to lipid metabolism and vascular health. researchgate.net The application of deuterated standards like SPC-d9 in lipidomic studies enables the precise quantification needed to unravel the complex actions of SPC in these systems.

In the cardiovascular system, SPC has been shown to induce a variety of effects. It can stimulate the production of the chemokine CCL2 in human umbilical vein endothelial cells (HUVECs) and induce endothelial cell migration and morphogenesis, processes vital for angiogenesis and vascular response to injury. researchgate.net However, its effects can also be linked to pathology; elevated levels of SPC are observed in metabolic syndrome. nih.gov

Metabolically, sphingolipids are critical signaling molecules. Studies on prostate cancer have linked alterations in sphingolipid metabolism to disease progression, with analyses showing changes in plasma levels of various sphingolipids, including sphingomyelins, the precursors to SPC. caymanchem.comnih.gov Furthermore, research in diabetic rat models has shown that levels of certain sphingomyelins are elevated in the prefrontal cortex and cerebellum, indicating that sphingolipid metabolism is altered in hyperglycemic conditions. caymanchem.com The use of C16 Sphingomyelin-d9 as an internal standard was critical for obtaining these quantitative findings. caymanchem.com These examples highlight how SPC-d9 and related deuterated lipids are essential tools for investigating the role of SPC in maintaining cardiovascular and metabolic homeostasis and understanding its dysregulation in disease.

Neurobiological Functions of Sphingosylphosphorylcholine Elucidated Through this compound Experiments

Sphingosylphosphorylcholine (SPC) plays a significant role in the central nervous system (CNS), influencing various neurobiological functions. mdpi.comnih.gov Investigations into these functions are greatly enhanced by the use of SPC-d9, which allows for precise tracking and quantification of SPC in neural tissues and cells.

SPC is involved in signaling pathways that affect neuronal cells and is implicated in the pathology of several neurological and lysosomal storage diseases, such as Niemann-Pick disease, where SPC levels are markedly increased. mdpi.comnih.gov Its ability to act on various receptors allows it to modulate intracellular calcium levels and other second messenger systems critical for neuronal function. asm.orgnih.gov

One of the most direct applications of SPC-related research in neurobiology is in the context of neuro-inflammatory diseases. As detailed in a study using an experimental autoimmune encephalomyelitis (EAE) mouse model, SPC was found to inhibit the differentiation of plasma cells. nih.gov This action is highly relevant to the CNS, as the infiltration of these antibody-producing cells into the brain and spinal cord is a key feature of multiple sclerosis. By administering SPC, researchers observed a significant attenuation of disease symptoms, including decreased demyelination and immune cell infiltration in the spinal cord. nih.gov This demonstrates a neuroprotective role for SPC by modulating the immune response within the CNS. The ability to accurately measure the levels of SPC and related lipids in these models, facilitated by deuterated standards, is crucial for correlating lipid concentrations with therapeutic outcomes.

Investigations into Sphingosylphosphorylcholine Signaling in Developmental Biology and Organogenesis Research

The roles of sphingolipids, including Sphingosylphosphorylcholine (SPC), in developmental biology and the formation of organs (organogenesis) are an emerging area of research. These lipids are fundamental components of cell membranes and act as signaling molecules that can regulate the complex processes of cell differentiation, growth, and organization required for development. nih.govasm.org The use of deuterated lipid standards, such as SPC-d9, is critical for quantitative studies aiming to map the dynamic changes in sphingolipid metabolism during these processes.

Research has indicated that SPC is involved in the differentiation of various cell types, which is a cornerstone of development. sigmaaldrich.comasm.org For example, SPC has been shown to influence the differentiation of mesenchymal stem cells. mdpi.com Furthermore, studies on the ancient protozoan Giardia lamblia have provided insights into sphingolipid pathways in differentiation. nih.gov This organism undergoes a differentiation process from a trophozoite to a cyst, and research using deuterated ceramide and sphingomyelin internal standards for mass spectrometry has revealed a dynamic sphingolipid metabolic pathway is active during this transformation. nih.gov

In the context of organogenesis, SPC's role in modulating immune responses can have a profound impact on tissue health during development and in disease. In a mouse model of experimental autoimmune encephalomyelitis (EAE), SPC administration was shown to protect the spinal cord—a key organ of the central nervous system—by reducing inflammation and demyelination. nih.gov This suggests a role for SPC signaling in maintaining organ integrity under pathological conditions that can disrupt normal structure and function. While direct studies on embryonic organogenesis are less common, these findings point towards the importance of balanced SPC signaling in tissue maintenance and response to injury, processes that share common molecular pathways with development.

Pre Clinical Research and Biomarker Discovery Initiatives Leveraging Sphingosylphosphorylcholine D9 in Disease Models

Application of Sphingosylphosphorylcholine-d9 in Cancer Lipidomics and Metabolic Reprogramming Research (in cell lines and animal models)

This compound (SPC-d9) serves as a crucial internal standard in mass spectrometry-based lipidomics to investigate the profound alterations in lipid metabolism that characterize cancer cells. This metabolic reprogramming is a key hallmark of cancer, enabling cells to meet the demands of rapid proliferation and survival. mdpi.com Cancer cells exhibit significant changes in lipid metabolic pathways, including increased fatty acid uptake and de novo synthesis, which contribute to tumor progression and therapeutic resistance. nih.govoaepublish.com

In the context of cancer lipidomics, SPC-d9 is utilized for the semi-quantitative and quantitative analysis of various sphingolipids. Due to its structural similarity to endogenous sphingolipids, SPC-d9 allows for accurate measurement of changes in the sphingolipidome of cancer cells and tissues. For instance, in prostate cancer research, a deuterated internal standard mixture including a sphingomyelin (B164518) species, N-oleoyl (d9)-D-erythro-sphingosylphosphorylcholine, has been used to obtain semi-quantitative measurements of sphingomyelins and glycosphingolipids. mdpi.com This is critical because alterations in sphingolipid metabolism, such as the conversion of ceramide to complex glycosphingolipids or sphingomyelin, can help cancer cells evade apoptosis. mdpi.com

Research using lipidomics has revealed distinct lipid profiles in different cancer subtypes. For example, in ovarian cancer cell lines, lipidomics analysis has shown high expression of ether phospholipids (B1166683) in serous and endometrioid cells, and glycerol (B35011) esters in clear-cell and endometrioid cells. lipotype.com Such detailed lipid profiling, facilitated by internal standards like SPC-d9, helps in understanding the mechanistic links between lipid metabolism and cancer phenotype.

The table below summarizes the application of deuterated sphingolipid standards in cancer research:

| Cancer Type | Key Findings | Role of Deuterated Standard |

| Prostate Cancer | Altered levels of sphingomyelins and glycosphingolipids. | Semi-quantitative measurement of sphingolipid species. mdpi.com |

| Ovarian Cancer | Distinct lipid profiles among different subtypes. Overexpression of LDLR reduces sensitivity to platinum-based therapy in cell lines and murine models. lipotype.com | Characterization of lipid profiles in cell lines. lipotype.com |

| Hepatocellular Carcinoma (NASH-HCC) | Dysregulated metabolism, including altered tryptophan metabolism, promotes cancer development. | Metabolite profiling to identify pathways involved in disease progression. semanticscholar.org |

Metabolic reprogramming in cancer also involves the interplay between different metabolic pathways. Studies have shown that cancer cells can shift from glycolysis to fatty acid oxidation to survive under therapeutic-induced stress. oaepublish.com Lipidomics studies, underpinned by the use of accurate internal standards, are instrumental in dissecting these complex metabolic shifts and identifying potential therapeutic targets. oaepublish.com

This compound in the Study of Neurodegenerative Disorders and Lipid Dysregulation (in experimental models)

The intricate relationship between lipid metabolism and the pathogenesis of neurodegenerative disorders (NDDs) is an area of intense research. nih.gov Sphingolipids, in particular, are fundamental components of the brain and are involved in critical cellular processes, making their dysregulation a key factor in diseases like Alzheimer's, Parkinson's, and multiple sclerosis. nih.govfrontiersin.org this compound is a valuable tool in experimental models of these diseases, enabling precise quantification of sphingolipid species and shedding light on lipid dysregulation.

In NDDs, there is often an accumulation of specific lipids and a disruption of lipid homeostasis, which can lead to neuroinflammation, demyelination, and neuronal cell death. frontiersin.orgaccscience.com For instance, studies have reported decreased levels of sphingosine-1-phosphate (S1P) and elevated levels of glucosylceramide and lactosylceramide (B164483) in the plasma of individuals with various neurodegenerative diseases, pointing to abnormal sphingolipid metabolism. plos.org The use of deuterated standards like SPC-d9 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the accurate measurement of these changes in animal models, helping to correlate specific lipid alterations with disease progression.

Experimental models are crucial for understanding the mechanisms underlying these disorders. For example, in animal models of synucleinopathies like Parkinson's disease, the administration of S1P agonists has been shown to improve neurodegeneration. plos.org Furthermore, research on lysosomal storage diseases, which often have a neurodegenerative component, has highlighted the detrimental effects of sphingolipid accumulation. frontiersin.org

The table below presents findings from studies on lipid dysregulation in neurodegenerative disorders:

| Neurodegenerative Disorder | Key Lipid Alterations | Relevance of Experimental Models |

| Alzheimer's Disease | Decreased S1P levels, involvement of sphingolipids in β-amyloid processing. plos.org | Animal models are used to study the relationship between blood sphingolipid changes and cognitive impairment. frontiersin.org |

| Parkinson's Disease | Involvement of ceramide and monohexosylceramide metabolism. frontiersin.org | Animal models help in understanding the role of α-synuclein in regulating S1P receptor signaling. plos.org |

| Multiple Sclerosis | Imbalance in the ratio of SPC and S1P due to elevated autotaxin activity. frontiersin.org | Experimental autoimmune encephalomyelitis (EAE) mouse models are used to study the therapeutic effects of SPC. frontiersin.org |

| Niemann-Pick Type C | Accumulation of sphingolipids due to defective lysosomal metabolism. frontiersin.org | Murine models recapitulate the pathological features of the human disease. caymanchem.com |

The use of SPC-d9 and other deuterated lipid standards in these experimental models is essential for validating lipidomic data and for building a comprehensive picture of how lipid dysregulation contributes to the complex pathology of neurodegenerative diseases.

Research on Inflammatory Diseases and Autoimmune Conditions Using this compound Based Methods (in vitro/ex vivo/animal models)

This compound (SPC-d9) is instrumental in research focused on inflammatory and autoimmune diseases, where it is used as an internal standard for the precise quantification of sphingolipids. These lipids are increasingly recognized for their roles in modulating immune responses.

In the context of autoimmune diseases like multiple sclerosis (MS) and systemic lupus erythematosus (SLE), alterations in sphingolipid metabolism have been implicated in disease pathogenesis. frontiersin.orgnih.gov For instance, in an experimental autoimmune encephalomyelitis (EAE) mouse model of MS, sphingosylphosphorylcholine (B14255) (SPC) was found to inhibit the differentiation of plasma cells, which are key contributors to the disease. frontiersin.orgnih.gov This effect was shown to be mediated through the S1PR3 receptor. frontiersin.org The use of SPC-d9 in such studies allows for accurate tracking of SPC levels and its metabolic fate, providing insights into its mechanism of action.

In vitro and ex vivo models are also crucial for dissecting the cellular and molecular mechanisms of inflammation. nih.gov For example, peripheral blood mononuclear cells from SLE patients have been stimulated ex vivo to study the production of inflammatory chemokines and cytokines. nih.gov While this specific study did not focus on sphingolipids, similar models can be used in conjunction with lipidomic analysis, where SPC-d9 would be essential for accurate quantification.

The table below summarizes the use of SPC and related research in inflammatory and autoimmune models:

| Disease/Condition | Model System | Key Findings | Role of Sphingolipid Analysis |

| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | SPC inhibits plasma cell differentiation and ameliorates disease symptoms. frontiersin.orgnih.gov | To quantify SPC and its metabolites to understand its therapeutic effects. frontiersin.org |

| Systemic Lupus Erythematosus (SLE) | Ex vivo stimulation of patient peripheral blood mononuclear cells | Increased production of inflammatory chemokines and cytokines. nih.gov | To investigate the role of sphingolipids in the observed immune dysregulation. |

| General Inflammation | In vitro cell cultures | SPC can inhibit platelet activation, suggesting a role in modulating inflammatory responses. nih.gov | To measure changes in SPC and related lipids during inflammatory processes. |